molecular formula C15H15N3O2 B11195615 (3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxypyrimidin-5-yl)methanone

(3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxypyrimidin-5-yl)methanone

Cat. No.: B11195615
M. Wt: 269.30 g/mol
InChI Key: SDZIULWDPJNNBG-UHFFFAOYSA-N
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Description

2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methoxy group and a carbonyl group, linked to a tetrahydroisoquinoline moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxypyrimidine-5-carbonyl chloride, which is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the desired compound . The reaction often requires the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and is typically carried out in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2-methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxypyrimidine-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(2-methoxypyrimidin-5-yl)methanone

InChI

InChI=1S/C15H15N3O2/c1-20-15-16-8-13(9-17-15)14(19)18-7-6-11-4-2-3-5-12(11)10-18/h2-5,8-9H,6-7,10H2,1H3

InChI Key

SDZIULWDPJNNBG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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